4-(2,3-Dimethylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
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Overview
Description
4-(2,3-Dimethylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a unique combination of an isoxazole ring fused to a pyrimidine ring, with a 2,3-dimethylphenoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxy Group: The 2,3-dimethylphenoxy group can be introduced via nucleophilic substitution reactions.
Formation of the Pyrimidine Ring: This step often involves cyclization reactions using formamidine or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxy or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-(2,3-Dimethylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Materials Science: The unique structure of this compound makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure.
Pyrido[2,3-d]pyrimidine: A compound with a pyridine ring fused to a pyrimidine ring.
2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: A compound with a similar phenoxy group attached to a pyrimidine ring.
Uniqueness
4-(2,3-Dimethylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is unique due to its specific combination of an isoxazole ring fused to a pyrimidine ring with a 2,3-dimethylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,3-dimethylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-5-4-6-11(9(8)2)18-13-12-10(3)17-19-14(12)16-7-15-13/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFPMSBWKZVSCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=NC3=C2C(=NO3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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